Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate is an organic compound with the molecular formula C13H16O3S. This compound is characterized by the presence of a sulfanyl group attached to an oxo-acetate moiety, along with a trimethylphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 2,4,5-trimethylphenylthiol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxy derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate involves its interaction with various molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxo-acetate moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-acetate can be compared with other similar compounds, such as:
Ethyl 2-(2,4,5-trimethylphenyl)sulfanyl-2-oxo-propanoate: Similar structure but with a propanoate group instead of an oxo-acetate group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(2,4,5-trimethylphenyl)sulfonyl-2-oxo-acetate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,4,5-trimethylphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3S/c1-5-16-12(14)13(15)17-11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDVUPRPAMWBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)SC1=C(C=C(C(=C1)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.